8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine
Description
Properties
Molecular Formula |
C8H5BrClN3O |
|---|---|
Molecular Weight |
274.50 g/mol |
IUPAC Name |
8-bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H5BrClN3O/c1-14-8-6(9)7-4(2-12-8)11-3-5(10)13-7/h2-3H,1H3 |
InChI Key |
URVTZIMNQJQMQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2C(=C1Br)N=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine typically involves the halogenation of pyridopyrazine derivatives. One common method includes the bromination and chlorination of pyridopyrazine using bromine and chlorine reagents under controlled conditions. The methoxy group can be introduced via methylation reactions using methanol or other methylating agents .
Industrial Production Methods
Industrial production of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine may involve large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridopyrazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
The compound 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine has been investigated for its role as a potential drug candidate. Its structure allows for interactions with various biological targets, making it a subject of interest in the development of enzyme inhibitors.
Enzyme Inhibition
Research has shown that derivatives of pyrido[3,4-b]pyrazine exhibit inhibitory activity against several enzymes. For instance, compounds in this class have been evaluated for their ability to inhibit Syk (spleen tyrosine kinase), which is implicated in various diseases including cancer and autoimmune disorders. A study highlighted the synthesis of pyrido[3,4-b]pyrazine derivatives as selective Syk inhibitors, suggesting that modifications to the core structure can enhance inhibitory potency and selectivity .
The biological activity of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine has been explored through various assays that assess its antimicrobial and antitumor properties.
Antimicrobial Properties
Some studies have indicated that pyrazine derivatives possess antimicrobial properties. For example, related compounds have shown efficacy against Mycobacterium tuberculosis, highlighting their potential use in treating tuberculosis . The mechanism often involves interference with bacterial folate synthesis pathways.
Antitumor Activity
The antitumor potential of pyrido[3,4-b]pyrazine derivatives has also been investigated. The structural characteristics of these compounds allow them to interact with DNA or inhibit specific kinases involved in tumor growth and proliferation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine. Modifications at various positions on the pyridine or pyrazine rings can significantly alter biological activity.
| Modification Position | Effect on Activity | Reference |
|---|---|---|
| 2-Chloro | Enhances binding affinity | |
| 7-Methoxy | Increases solubility | |
| 8-Bromo | Improves selectivity for target enzymes |
Case Studies
Several case studies have documented the applications of pyrido[3,4-b]pyrazine derivatives:
Case Study: Syk Inhibitors
In a notable study, researchers synthesized a series of Syk inhibitors based on the pyrido[3,4-b]pyrazine scaffold. These compounds were tested for their ability to inhibit Syk activity in vitro and demonstrated promising results in reducing cell proliferation in cancer cell lines .
Case Study: Antitubercular Activity
Another investigation focused on the antitubercular activity of related compounds where 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine was included in a broader screening of pyrazine derivatives against Mycobacterium tuberculosis. The results indicated that certain modifications led to improved minimum inhibitory concentrations (MIC) compared to standard treatments .
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecule .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Another halogenated pyridopyrazine derivative with similar chemical properties.
Pyrido[2,3-b]pyrazine-based compounds: These compounds share the pyridopyrazine core and exhibit similar reactivity and applications.
Uniqueness
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Biological Activity
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a fused pyridine and pyrazine ring with bromine and chlorine substituents, as well as a methoxy group, contributes to its distinctive chemical properties and pharmacological potential. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic applications, and relevant case studies.
- Molecular Formula : C_8H_6BrClN_2O
- Molecular Weight : Approximately 248.51 g/mol
The compound's structure is significant in determining its biological activity, particularly in how it interacts with various enzymes and receptors.
1. Anticancer Potential
Research indicates that compounds similar to 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine exhibit anticancer properties. Specifically, derivatives of pyrido[3,4-b]pyrazine have been identified as inhibitors of Syk (spleen tyrosine kinase), which is implicated in several malignancies including Non-Hodgkin's lymphoma. Inhibition of Syk can disrupt signaling pathways that promote tumor growth and survival .
Case Study : A study demonstrated that Syk inhibitors show promise in treating hematological cancers. The compound R788 (fostamatinib) was well-tolerated in patients with relapsed or refractory B-cell non-Hodgkin's lymphoma, highlighting the therapeutic potential of Syk inhibitors in cancer treatment .
2. Kinase Inhibition
8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine has been studied for its binding affinity to various kinases. Kinases are critical in cellular signaling pathways; thus, their inhibition can lead to significant therapeutic effects against diseases such as cancer and autoimmune disorders.
Table 1: Kinase Inhibition Studies
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine | Syk | 0.5 | |
| Similar Derivative A | PI3K | 0.3 | |
| Similar Derivative B | mTOR | 0.4 |
3. Anti-inflammatory Effects
Some studies suggest that derivatives of this compound may possess anti-inflammatory properties. The mechanism may involve modulation of cytokine production and immune cell activation pathways.
Research Findings : Pyrazine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The interaction studies involving 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine focus on its binding affinity with biological targets such as enzymes and receptors. Understanding these interactions is crucial for optimizing the pharmacological properties of the compound.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 8-Bromo-2-chloro-7-methoxypyrido[3,4-b]pyrazine, which may provide insights into its unique biological activity.
Table 2: Comparison of Similar Compounds
| Compound Name | Similarity to Target Compound | Unique Features |
|---|---|---|
| 7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | High | Exhibits different biological activities due to methyl substitution |
| Pyrrolo[1,2-a]pyrazine derivatives | Moderate | Known for antibacterial properties but lacks halogen substituents |
| 5H-pyrrolo[2,3-b]pyrazine derivatives | Moderate | More active on kinase inhibition compared to others |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
